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molecular formula C22H22N4O2 B8541536 (+/-)-(7-Cyano-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl)-carbamic acid isopropyl ester

(+/-)-(7-Cyano-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl)-carbamic acid isopropyl ester

Cat. No. B8541536
M. Wt: 374.4 g/mol
InChI Key: IHIWYQYVBNODSV-UHFFFAOYSA-N
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Patent
US07968587B2

Procedure details

Add (±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride (35 g, 108 mmol) to a mixture of dichloromethane (350 mL) and pyridine (70 mL). Stir the mixture under nitrogen and cool to 5° C. Add isopropyl chloroformate (1M solution in toluene, 162 mL, 162 mmol). Remove the ice bath and stir the mixture at 22° C. After 16 h evaporate the solvent. Add the resulting residue to water (350 mL) and stir 2 h. Filter and dry the collected solid under vacuum at 45° C. Add the solid to ethyl acetate (400 mL) and heat the mixture to reflux. Then cool to 22° C. and filter the solid. Add the wet solid to ethyl acetate (200 mL) and heat to reflux for 30 min. Cool the mixture to 22° C. over one hour and then cool to 0-5° C. during 5 min. Filter the mixture and dry the isolated solid under vacuum to constant weight to provide 23 g (62%) of the title compound. MS (m/z): 374 (M+1).
Name
(±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1.ClCCl.Cl[C:28]([O:30][CH:31]([CH3:33])[CH3:32])=[O:29]>N1C=CC=CC=1>[CH:31]([O:30][C:28](=[O:29])[NH:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1)([CH3:33])[CH3:32] |f:0.1|

Inputs

Step One
Name
(±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride
Quantity
35 g
Type
reactant
Smiles
Cl.NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
162 mL
Type
reactant
Smiles
ClC(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir the mixture under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the ice bath
STIRRING
Type
STIRRING
Details
stir the mixture at 22° C
CUSTOM
Type
CUSTOM
Details
After 16 h evaporate the solvent
Duration
16 h
ADDITION
Type
ADDITION
Details
Add the resulting residue to water (350 mL)
STIRRING
Type
STIRRING
Details
stir 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry the collected solid under vacuum at 45° C
ADDITION
Type
ADDITION
Details
Add the solid to ethyl acetate (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Then cool to 22° C.
FILTRATION
Type
FILTRATION
Details
filter the solid
ADDITION
Type
ADDITION
Details
Add the wet solid to ethyl acetate (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 22° C. over one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0-5° C. during 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
dry the isolated solid under vacuum to constant weight

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07968587B2

Procedure details

Add (±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride (35 g, 108 mmol) to a mixture of dichloromethane (350 mL) and pyridine (70 mL). Stir the mixture under nitrogen and cool to 5° C. Add isopropyl chloroformate (1M solution in toluene, 162 mL, 162 mmol). Remove the ice bath and stir the mixture at 22° C. After 16 h evaporate the solvent. Add the resulting residue to water (350 mL) and stir 2 h. Filter and dry the collected solid under vacuum at 45° C. Add the solid to ethyl acetate (400 mL) and heat the mixture to reflux. Then cool to 22° C. and filter the solid. Add the wet solid to ethyl acetate (200 mL) and heat to reflux for 30 min. Cool the mixture to 22° C. over one hour and then cool to 0-5° C. during 5 min. Filter the mixture and dry the isolated solid under vacuum to constant weight to provide 23 g (62%) of the title compound. MS (m/z): 374 (M+1).
Name
(±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1.ClCCl.Cl[C:28]([O:30][CH:31]([CH3:33])[CH3:32])=[O:29]>N1C=CC=CC=1>[CH:31]([O:30][C:28](=[O:29])[NH:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1)([CH3:33])[CH3:32] |f:0.1|

Inputs

Step One
Name
(±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride
Quantity
35 g
Type
reactant
Smiles
Cl.NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
162 mL
Type
reactant
Smiles
ClC(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir the mixture under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the ice bath
STIRRING
Type
STIRRING
Details
stir the mixture at 22° C
CUSTOM
Type
CUSTOM
Details
After 16 h evaporate the solvent
Duration
16 h
ADDITION
Type
ADDITION
Details
Add the resulting residue to water (350 mL)
STIRRING
Type
STIRRING
Details
stir 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry the collected solid under vacuum at 45° C
ADDITION
Type
ADDITION
Details
Add the solid to ethyl acetate (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Then cool to 22° C.
FILTRATION
Type
FILTRATION
Details
filter the solid
ADDITION
Type
ADDITION
Details
Add the wet solid to ethyl acetate (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 22° C. over one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0-5° C. during 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
dry the isolated solid under vacuum to constant weight

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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